(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid, also known as BZS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZS is a synthetic compound that belongs to the class of benzothiadiazole derivatives.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid is not fully understood, but it is believed to act by modulating various signaling pathways and enzymes in the body. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been found to reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. This compound has also been shown to reduce the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, this compound has been found to lower blood pressure and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid is its synthetic nature, which allows for precise control over its chemical properties and purity. This compound has also been found to have good stability and solubility in aqueous solutions. However, one limitation of this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research on (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. Another direction is to study the mechanism of action of this compound in more detail to better understand its effects on the body. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid involves a series of chemical reactions that start with the reaction of 2-aminothiophenol with chlorosulfonic acid to form 2-chloro-4-sulfamoylbenzenethiol. The subsequent reaction of this intermediate with methyl acrylate and sodium hydroxide yields this compound.
Applications De Recherche Scientifique
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been shown to have neuroprotective effects and can reduce the damaging effects of oxidative stress on neurons. In oncology, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular diseases, this compound has been shown to have potential as an anti-hypertensive agent.
Propriétés
IUPAC Name |
(2S)-2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-6(2)9(11(15)16)14-20(17,18)8-5-3-4-7-10(8)13-19-12-7/h3-6,9,14H,1-2H3,(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXQUHCKQXDDGR-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.